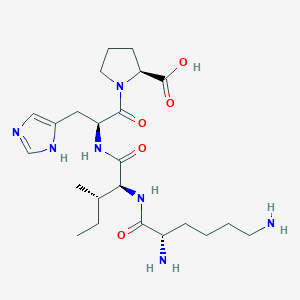

L-Lysyl-L-isoleucyl-L-histidyl-L-proline

描述

L-Lysyl-L-isoleucyl-L-histidyl-L-proline is a tetrapeptide composed of four amino acid residues: lysine (Lys), isoleucine (Ile), histidine (His), and proline (Pro). Its sequence—Lys-Ile-His-Pro—confers unique structural and functional properties. The presence of lysine introduces a positively charged ε-amino group, histidine contributes an imidazole side chain (pH-sensitive and metal-chelating), and proline imposes conformational rigidity due to its cyclic structure.

属性

CAS 编号 |

918424-39-2 |

|---|---|

分子式 |

C23H39N7O5 |

分子量 |

493.6 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H39N7O5/c1-3-14(2)19(29-20(31)16(25)7-4-5-9-24)21(32)28-17(11-15-12-26-13-27-15)22(33)30-10-6-8-18(30)23(34)35/h12-14,16-19H,3-11,24-25H2,1-2H3,(H,26,27)(H,28,32)(H,29,31)(H,34,35)/t14-,16-,17-,18-,19-/m0/s1 |

InChI 键 |

BPFQRUCCIHCFCJ-GBBGEASQSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCCN)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-isoleucyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.

化学反应分析

Types of Reactions

L-Lysyl-L-isoleucyl-L-histidyl-L-proline can undergo various chemical reactions, including:

Oxidation: The histidine residue can be oxidized to form oxo-histidine.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.

科学研究应用

L-Lysyl-L-isoleucyl-L-histidyl-L-proline has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and wound healing properties.

Industry: Utilized in the development of peptide-based drugs and cosmetic products.

作用机制

The mechanism of action of L-Lysyl-L-isoleucyl-L-histidyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways depend on the biological context and the specific target molecules involved.

相似化合物的比较

Comparison with Similar Compounds

To contextualize L-Lysyl-L-isoleucyl-L-histidyl-L-proline, we compare it structurally and functionally to related peptides. Key parameters include molecular weight, sequence, functional groups, and inferred biological activity.

Table 1: Structural and Functional Comparison of Selected Peptides

*Calculated based on standard amino acid masses.

Key Observations:

Sequence Length and Complexity :

- This compound is a shorter tetrapeptide compared to longer chains in (11 residues) and (9 residues). Shorter peptides often exhibit higher membrane permeability but lower target specificity.

Functional Group Diversity :

- The tetrapeptide lacks aromatic or sulfur-containing residues (e.g., Tyr, Met), which are present in and . This may limit its redox or metal-binding capabilities compared to these analogs.

- Unlike ’s inclusion of Arg and Asp (charged residues), the tetrapeptide relies on Lys and His for charge interactions, suggesting distinct binding mechanisms.

Conformational Rigidity :

- Proline’s cyclic structure reduces conformational flexibility, a feature shared with ’s repeating Pro residues. This rigidity is advantageous in stabilizing secondary structures like β-turns.

The tetrapeptide’s His residue may similarly facilitate metal-dependent enzymatic interactions.

Contradictions and Limitations:

- Stereochemical Variations: describes peptides with D-amino acids (e.g., D-lysyl, D-arginyl), which enhance metabolic stability but contrast with the all-L configuration of the tetrapeptide. This difference significantly impacts pharmacokinetics.

- Synthetic Accessibility: emphasizes L-proline’s role as a catalyst in peptide synthesis, suggesting the tetrapeptide could be synthesized via organocatalytic methods. However, longer peptides (e.g., ) may require more complex solid-phase synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。